Cas no 676486-30-9 (3-(1-methyl-1H-pyrrol-2-yl)propanenitrile)

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is a nitrile-functionalized pyrrole derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a methyl-substituted pyrrole ring linked to a propanenitrile group, offers versatility in heterocyclic chemistry, particularly in the construction of complex molecular frameworks. The compound’s reactivity stems from the nitrile group, which can undergo transformations such as hydrolysis, reduction, or cyclization, making it valuable for synthesizing amines, acids, or heterocycles. Its stability and well-defined purity ensure consistent performance in research and industrial processes. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its modular functionalization potential.
3-(1-methyl-1H-pyrrol-2-yl)propanenitrile structure
676486-30-9 structure
Product Name:3-(1-methyl-1H-pyrrol-2-yl)propanenitrile
CAS No:676486-30-9
MF:C8H10N2
MW:134.178401470184
CID:966526
PubChem ID:45087579
Update Time:2025-11-02

3-(1-methyl-1H-pyrrol-2-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-propanenitrile,1-methyl-(9CI)
    • 1H-Pyrrole-2-propanenitrile, 1-methyl-
    • 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile
    • Inchi: 1S/C8H10N2/c1-10-7-3-5-8(10)4-2-6-9/h3,5,7H,2,4H2,1H3
    • InChI Key: CZJDUAYHJIHHAP-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC=C1CCC#N

Computed Properties

  • Exact Mass: 134.084
  • Monoisotopic Mass: 134.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7A^2

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Additional information on 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile

3-(1-methyl-1H-pyrrol-2-yl)propanenitrile (CAS No. 676486-30-9): A Versatile Chemical Intermediate for Modern Applications

3-(1-methyl-1H-pyrrol-2-yl)propanenitrile (CAS No. 676486-30-9) is an important organic compound that has gained significant attention in recent years due to its unique chemical structure and wide range of applications. This nitrile-containing pyrrole derivative serves as a valuable building block in pharmaceutical research, material science, and specialty chemical synthesis. With the increasing demand for heterocyclic compounds in drug discovery, this molecule has become particularly relevant in addressing current challenges in medicinal chemistry.

The molecular structure of 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile combines the electron-rich pyrrole ring with a reactive nitrile functional group, making it an excellent precursor for various chemical transformations. Recent studies in green chemistry have explored its potential as a sustainable intermediate, aligning with the growing industry focus on eco-friendly synthesis methods. Researchers are particularly interested in its applications for developing bioactive molecules and functional materials with improved performance characteristics.

In pharmaceutical applications, 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile has shown promise as a key intermediate for drug discovery programs targeting neurological disorders and metabolic diseases. Its structural features allow for efficient modification, enabling medicinal chemists to create diverse molecular libraries for high-throughput screening. The compound's compatibility with modern catalytic systems and its stability under various reaction conditions make it particularly valuable for parallel synthesis approaches.

The material science community has also recognized the potential of 676486-30-9 in developing advanced polymeric materials and electronic components. Its conjugated system and polar nitrile group contribute to interesting electronic properties, making it suitable for applications in organic electronics and optoelectronic devices. Recent breakthroughs in conductive polymers have utilized similar nitrile-containing heterocycles, highlighting the relevance of this compound in cutting-edge material development.

From a synthetic chemistry perspective, 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile offers multiple sites for functionalization, allowing chemists to explore various molecular architectures. The compound's reactivity has been extensively studied in cross-coupling reactions, cycloadditions, and nucleophilic additions, providing access to complex molecular frameworks. These transformations are particularly valuable in the context of fragment-based drug design and materials innovation.

The commercial availability of 676486-30-9 has increased significantly in recent years, reflecting its growing importance in chemical research. Suppliers have developed improved synthetic routes to ensure high purity and consistent quality, addressing the needs of both academic researchers and industrial chemists. Quality control measures typically include advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy to verify the compound's identity and purity.

Storage and handling of 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile require standard laboratory precautions for nitrile compounds. While not classified as highly hazardous, proper chemical safety protocols should always be followed, including the use of appropriate personal protective equipment and adequate ventilation. The compound's stability under normal conditions and its compatibility with common laboratory solvents contribute to its practicality in various research settings.

Future research directions for 676486-30-9 include exploring its potential in catalysis, supramolecular chemistry, and bioconjugation techniques. The compound's unique structural features position it as a valuable tool for developing new chemical biology probes and smart materials. As synthetic methodologies continue to advance, particularly in areas like photocatalysis and electrochemical synthesis, the applications of this versatile intermediate are expected to expand further.

For researchers interested in working with 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile, numerous scientific publications and patents describe its synthesis and applications. The compound's structure-activity relationships continue to be an active area of investigation, particularly in the context of developing new therapeutic agents and functional materials. Its combination of synthetic accessibility and structural complexity makes it an attractive target for both fundamental studies and applied research.

In conclusion, 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile (CAS No. 676486-30-9) represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features, combined with its synthetic versatility, ensure its continued importance in chemical research and development. As the demand for specialized heterocyclic compounds grows, this nitrile-containing pyrrole derivative is poised to play an increasingly significant role in addressing current challenges in medicinal chemistry, material science, and beyond.

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